S-amino benzenecarbothioate

Description

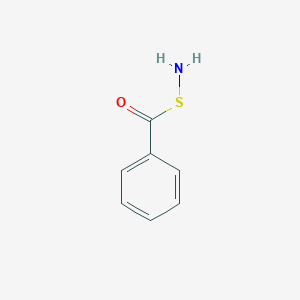

S-Amino benzenecarbothioate is a sulfur-containing aromatic compound characterized by a benzene ring substituted with a carbothioate group (-C(=O)S-) and an amino (-NH₂) moiety. Thioesters like benzenecarbothioates are distinct from their oxygenated benzoate counterparts due to the sulfur atom’s larger atomic radius and lower electronegativity, which influence reactivity, stability, and biological interactions .

Properties

Molecular Formula |

C7H7NOS |

|---|---|

Molecular Weight |

153.20 g/mol |

IUPAC Name |

S-amino benzenecarbothioate |

InChI |

InChI=1S/C7H7NOS/c8-10-7(9)6-4-2-1-3-5-6/h1-5H,8H2 |

InChI Key |

NEQRDYYMIIIVPW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)SN |

Origin of Product |

United States |

Comparison with Similar Compounds

Benzoate Esters vs. Benzenecarbothioates

Key Differences :

- Functional Group : Benzoates (e.g., methyl benzoate, CAS 93-58-3) feature an ester (-COO-) group, while benzenecarbothioates replace oxygen with sulfur (-C(=O)S-) .

- Stability: Thioesters are generally less stable than esters due to weaker C-S bonds (vs. C-O), but sulfur’s polarizability can enhance π-π stacking interactions, as observed in β-S,S-amino acid peptides .

- Reactivity : Thioesters are more reactive in nucleophilic acyl substitutions, making them critical in biochemical pathways (e.g., Coenzyme A).

Table 1: Physical Properties of Selected Benzoates and Thioesters

Amino-Substituted Derivatives

Comparison with 2-Aminobenzamides and Aminoethyl Benzoates:

- 2-Aminobenzamides: These compounds (e.g., from ) feature an amide (-CONH₂) group instead of a thioester. The amide group enhances hydrogen-bonding capacity, increasing solubility and thermal stability compared to thioesters .

- (S)-Methyl 4-(1-aminoethyl)benzoate: This chiral ester exhibits stereospecific bioactivity, with the (S)-configuration influencing its pharmacological properties. Similar stereochemical effects may apply to S-amino benzenecarbothioate .

Q & A

Basic Questions

Q. What key physicochemical properties of S-amino benzenecarbothioate are critical for experimental design?

- Answer: Essential properties include molecular formula (C₉H₆N₂OS₃), molecular weight (254.35 g/mol), boiling point (191.7°C or 393.3°C, depending on source), density (1.54 g/cm³), and storage stability (store in dry, dark, ventilated conditions at 2–8°C). Discrepancies in boiling points highlight the need to cross-validate data via primary literature or databases like SciFinder .

Q. What spectroscopic methods are recommended for characterizing this compound?

- Answer: Use nuclear magnetic resonance (NMR) for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and infrared (IR) spectroscopy to identify functional groups (e.g., thioester bonds). Reference spectral libraries and validated protocols from peer-reviewed journals to ensure accuracy .

Q. What are the common synthetic routes for this compound, and what are their limitations?

- Answer: Synthesis often involves thioesterification of benzoic acid derivatives with 2,5-dimercapto-1,3,4-thiadiazole. Limitations include side reactions (e.g., oxidation of thiol groups) and low yields under non-optimized conditions. Purification via column chromatography or recrystallization is critical .

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Answer: Store in airtight containers under inert gas (e.g., nitrogen), away from light and moisture, at 2–8°C. Degradation risks include hydrolysis of thioester bonds and oxidation, which can be monitored via periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., boiling points) for this compound?

- Answer: Cross-reference data from authoritative databases (e.g., SciFinder, Reaxys) and replicate measurements using calibrated equipment. For example, discrepancies in boiling points (191.7°C vs. 393.3°C) may arise from decomposition under heating; differential scanning calorimetry (DSC) can clarify thermal stability .

Q. What strategies are effective for optimizing the synthesis yield of this compound?

- Answer: Optimize reaction parameters:

- Catalysts: Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.

- Solvents: Anhydrous dichloromethane or THF minimizes hydrolysis.

- Temperature: Maintain 0–5°C to suppress side reactions.

Validate purity via HPLC (>98%) and track intermediates using TLC .

Q. How can computational chemistry tools aid in predicting the reactivity of this compound in novel reactions?

- Answer: Density functional theory (DFT) simulations can model reaction pathways, such as nucleophilic substitution at the thioester group. Molecular docking studies may predict binding affinities in pharmacological applications. Validate predictions with experimental kinetic studies .

Q. What analytical techniques are most suitable for quantifying trace impurities in this compound samples?

- Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) achieves sensitivity for impurities <0.1%. Gas chromatography-mass spectrometry (GC-MS) identifies volatile by-products. Calibrate methods using certified reference materials .

Data Presentation Example

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.